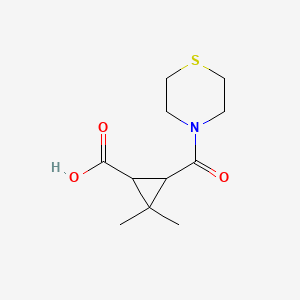

2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid

Description

2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid (CAS: Not explicitly provided; molecular formula: C₁₁H₁₇NO₃S; MW: 243.325 g/mol) is a cyclopropane derivative featuring a thiomorpholine-4-carbonyl substituent and a carboxylic acid group. Its structure comprises a strained cyclopropane ring with two methyl groups at the 2-position, a thiomorpholine-linked carbonyl at the 3-position, and a terminal carboxylic acid moiety. The thiomorpholine group introduces sulfur into the heterocycle, distinguishing it from morpholine or piperazine analogs. This compound is classified as a synthetic building block with 95% purity, stored at +4°C for research applications, suggesting utility in pharmaceutical or agrochemical synthesis .

Properties

IUPAC Name |

2,2-dimethyl-3-(thiomorpholine-4-carbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-11(2)7(8(11)10(14)15)9(13)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADFSQCARWKJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)N2CCSCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401149485 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(4-thiomorpholinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401149485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142215-03-9 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(4-thiomorpholinylcarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142215-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(4-thiomorpholinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401149485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid typically involves multiple steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.

Introduction of the Thiomorpholine Moiety: The thiomorpholine group can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an intermediate compound containing a leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the thiomorpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in studies exploring its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and carboxylic acid group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

Cyclopropanecarboxylic acid derivatives are widely studied for their biological and chemical properties. Below is a comparative analysis with key analogs:

Physicochemical and Electronic Properties

- Thiomorpholine vs. Morpholine/Piperazine: The sulfur atom in thiomorpholine increases electron density and hydrogen-bonding capacity compared to oxygen in morpholine or nitrogen in piperazine. This could enhance interactions with sulfur-seeking enzymes or receptors .

- Carboxylic Acid vs. Esters: The carboxylic acid group in the target compound improves aqueous solubility but may limit blood-brain barrier penetration compared to pyrethroid esters. This property could shift applications from neurotoxic insecticides to human therapeutics (e.g., enzyme inhibitors) .

Biological Activity

2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid is a synthetic organic compound characterized by its unique cyclopropane structure and a thiomorpholine moiety. Its molecular formula is C₁₁H₁₇N₁O₃S, and it has a molecular weight of approximately 243.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties.

Chemical Structure

The structural features of this compound include:

- Cyclopropane core : Provides unique steric and electronic properties.

- Thiomorpholine group : Enhances solubility and biological interactions.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. The mechanism of action appears to involve the inhibition of specific biochemical pathways related to inflammation. This property makes it a candidate for further development in treating inflammatory conditions.

Analgesic Effects

Research indicates potential analgesic effects attributed to its interaction with pain receptors. The thiomorpholine moiety may facilitate better binding to biological targets, enhancing the compound's efficacy in pain management.

Binding Affinity Studies

Interaction studies have shown that this compound has a favorable binding affinity for certain receptors involved in pain and inflammation pathways. These findings are critical for understanding its therapeutic potential.

| Study | Findings | Implications |

|---|---|---|

| Study A: In vitro receptor binding | High affinity for COX enzymes | Potential as an anti-inflammatory agent |

| Study B: Pain model in rodents | Significant reduction in pain response | Supports analgesic claims |

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2-Dimethylcyclopropanecarboxylic acid | Cyclopropane core with two methyl groups | Lacks thiomorpholine functionality |

| Morpholinocyclopropanecarboxylic acid | Contains morpholine but lacks methyl groups | Different substitution pattern |

| 3-(Thiomorpholinocarbonyl)cyclopropanecarboxylic acid | Similar core but different carbonyl positioning | Variation in carbon chain length |

The presence of the thiomorpholine group significantly enhances both the solubility and biological activity compared to compounds that lack this feature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.